6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, consisting of two interconnected rings. The compound has the molecular formula and a molecular weight of 176.65 g/mol. It is classified as a spirocyclic amine and is known for its interactions with biological receptors, particularly the Sigma-1 receptor. This compound is primarily used in scientific research and has potential therapeutic applications due to its pharmacological properties.
The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride typically involves several steps:
The molecular structure of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride features a spirocyclic arrangement, which is significant for its biological activity. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.65 g/mol |
CAS Number | 2097951-61-4 |
Purity | 97% |
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions:
The primary target for 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is the Sigma-1 receptor (σ1R). As an antagonist, it interacts with this receptor to modulate its activity.
Research indicates that antagonists of σ1R can enhance the analgesic effects of mu-opioid receptor agonists without significantly increasing adverse effects associated with opioids. This mechanism suggests potential applications in pain management and opioid tolerance mitigation .
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is typically a white crystalline solid at room temperature, soluble in water due to its hydrochloride form.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its interactions with biological systems are primarily mediated through its binding to sigma receptors.
The applications of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride include:
Opioid analgesics, including morphine, remain cornerstone treatments for moderate-to-severe pain. However, their clinical utility is severely hampered by the rapid development of analgesic tolerance, necessitating dose escalation to maintain efficacy and escalating risks of dependence, respiratory depression, and overdose. Beyond opioids, first-line neuropathic pain agents like tricyclic antidepressants (e.g., amitriptyline) and anticonvulsants (e.g., gabapentin) exhibit variable efficacy and dose-limiting side effects (e.g., sedation, cognitive impairment) [6]. This therapeutic gap is particularly pronounced in chronic conditions such as chronic postsurgical pain (CPSP) and painful diabetic neuropathy (PDN), where high placebo responses and heterogeneous pathophysiology further complicate treatment [2]. The global neuropathic pain market—projected to reach $10 billion—underscores the urgent need for non-opioid therapies that circumvent tolerance while providing robust analgesia [6].
Table 1: Clinical Efficacy of Current Neuropathic Pain Therapies
Therapy Class | Representative Agent | Key Limitations | Clinical Efficacy (Pain Reduction) |
---|---|---|---|
Opioids | Morphine | Tolerance, addiction, respiratory depression | Variable, diminishes with prolonged use |
Anticonvulsants | Gabapentin | Sedation, dizziness, peripheral edema | ~30-50% patients achieve 50% pain relief |
Antidepressants | Amitriptyline | Anticholinergic effects, cardiac toxicity | Similar efficacy to anticonvulsants |
Sigma-1 Antagonists | E-52862 | Limited late-stage clinical data | Superior to placebo in CPSP [2] |
The sigma-1 receptor (σ1R), a chaperone protein enriched in CNS pain-processing regions (e.g., dorsal root ganglia, spinal cord), modulates intracellular calcium signaling, neurotransmitter release, and neuronal excitability. Unlike opioid receptors, σ1R activation paradoxically potentiates pain transmission and inhibits opioid analgesia. Conversely, σ1R antagonists exert intrinsic anti-hyperalgesic effects in neuropathic states and synergize with opioids, enhancing their efficacy while mitigating tolerance [4] [10]. Mechanistically, σ1R antagonism:
Structurally, the 2,6-diazaspiro[3.4]octane core serves as a privileged scaffold for σ1R antagonists. Key derivatives like 6-methyl-2,6-diazaspiro[3.4]octan-7-one (Fig. 1) optimize receptor engagement via:
Table 2: Molecular Properties of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one Hydrochloride
Property | Value | Description |
---|---|---|
CAS Number | 2097951-61-4 | Unique identifier for the hydrochloride salt form [5] [8] |
Molecular Formula | C₇H₁₃ClN₂O | Empirical formula indicating elemental composition [5] |
Molecular Weight | 176.64 g/mol | Mass of one molecule [5] |
Storage Conditions | -20°C (inert atmosphere) | Stability-preserving conditions [8] |
SMILES | O=C(C1)N(C)CC21CNC2.[H]Cl | Chemical structure notation [8] |
Fig. 1: Structural Optimization of 2,6-Diazaspiro[3.4]octan-7-one Derivatives for σ1R Antagonism
O ║ C7 ∕ ∖ N2−C6 C8 | | C3−C4 ∖ ∕ C5
Substituents enhancing σ1R affinity:
Preclinical evidence confirms that σ1R antagonists bearing this scaffold (e.g., compound 32 from [4]) significantly potentiate morphine analgesia and reverse established tolerance in rodent models. Clinically, the σ1R antagonist E-52862 demonstrated superior efficacy over placebo in a Phase 2 CPSP trial (mean pain reduction: -1.6 vs. -0.9, p=0.029) [2]. This positions σ1R antagonism as a dual strategy: stand-alone therapy for neuropathic pain and opioid adjunct to sustain efficacy at lower, safer doses.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1